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5-Aminothiophene-2-carbaldehyde is an organic compound with the molecular formula CHNOS. It features a thiophene ring substituted with an amino group and an aldehyde group. This unique structure imparts significant reactivity and versatility, making it a valuable building block in organic synthesis and medicinal chemistry. The compound is characterized by its yellow to orange crystalline appearance and has been studied for its potential biological activities.
Common reagents used in these reactions include potassium permanganate (for oxidation), sodium borohydride (for reduction), and alkyl halides or acyl chlorides (for substitution) .
Research indicates that 5-Aminothiophene-2-carbaldehyde exhibits various biological activities, including:
Several methods are available for synthesizing 5-Aminothiophene-2-carbaldehyde:
5-Aminothiophene-2-carbaldehyde finds applications across various fields:
The mechanism of action of 5-Aminothiophene-2-carbaldehyde involves its interaction with biological macromolecules. The presence of both amino and aldehyde groups allows it to form covalent bonds with proteins or enzymes, potentially inhibiting their activity or disrupting cellular processes. Additionally, the thiophene ring can interact with various biological receptors, contributing to its pharmacological effects .
Several compounds share structural similarities with 5-Aminothiophene-2-carbaldehyde. Here are some notable examples:
| Compound Name | Key Differences |
|---|---|
| 2-Aminothiophene | Lacks the aldehyde group; different reactivity. |
| 5-Aminothiophene-2-carboxylic acid | Contains a carboxylic acid group instead of an aldehyde; alters chemical properties. |
| 2-Thiophenecarboxaldehyde | Lacks the amino group; affects biological activity and synthetic utility. |
The uniqueness of 5-Aminothiophene-2-carbaldehyde lies in its dual functionality provided by both amino and aldehyde groups on the thiophene ring. This combination allows for a wide range of chemical transformations, making it particularly valuable in various fields of research and industry .
The exploration of aminothiophene derivatives began in earnest with the development of the Gewald reaction in 1961, which provided a universal method for synthesizing 2-aminothiophenes. While 5-aminothiophene-2-carbaldehyde itself was not explicitly reported in early studies, its structural framework emerged as a logical extension of these foundational synthetic strategies. The compound gained prominence in the late 20th century as researchers sought to functionalize thiophene rings with both electron-donating (amino) and electron-withdrawing (aldehyde) groups to modulate electronic properties for material science and pharmaceutical applications.
Key milestones include:
5-Aminothiophene-2-carbaldehyde occupies a unique niche due to its dual functionalization:
This bifunctional architecture enables the compound to act as a linchpin in constructing:
The compound's synthetic versatility is underscored by its role in over 120 documented transformations, making it a cornerstone of modern thiophene chemistry.
The compound under investigation is systematically named as 5-aminothiophene-2-carbaldehyde according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules [1]. This name precisely describes the molecular structure by identifying the parent heterocycle (thiophene) and specifying the positions and nature of the substituents [2]. The numbering system for thiophene begins at the sulfur atom, which is considered position 1, though not explicitly numbered in the name [2] [3]. The substituents are then assigned position numbers based on this convention, with the amino group (-NH₂) at position 5 and the carbaldehyde group (-CHO) at position 2 [1] [4].
Alternative systematic names that have been documented for this compound include 5-amino-2-thiophenecarboxaldehyde and 2-aminothiophene-5-carboxaldehyde [4] [5]. These naming variations arise from different approaches to specifying the aldehyde functional group, either as "carbaldehyde" or "carboxaldehyde" [1] [4]. The Chemical Abstracts Service (CAS) has assigned the registry number 57500-50-2 to this compound, providing a unique identifier that is universally recognized in chemical databases and literature [4] [5].
The systematic naming of this compound follows the general IUPAC principles for heterocyclic compounds, where the parent structure (thiophene) is identified first, followed by locants (numbers) and substituent names [2] [6]. The thiophene ring is considered a monocyclic heteroarene with a five-membered ring containing one sulfur atom [2] [7]. The numbering convention for thiophene places the heteroatom (sulfur) at position 1, though this is implicit in the name rather than explicitly stated [6] [3].
| IUPAC Name | Alternative Names | CAS Registry Number |
|---|---|---|
| 5-aminothiophene-2-carbaldehyde | 5-amino-2-thiophenecarboxaldehyde, 2-aminothiophene-5-carboxaldehyde | 57500-50-2 |
5-Aminothiophene-2-carbaldehyde has the molecular formula C₅H₅NOS, which indicates its composition of five carbon atoms, five hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom [1] [8]. This molecular formula reflects the thiophene core structure (C₄H₄S) with the addition of an amino group (NH₂) and a formyl group (CHO), minus the hydrogen atoms that are replaced by these substituents [1] [4].
The molecular weight of 5-aminothiophene-2-carbaldehyde is 127.17 g/mol, as calculated from the atomic weights of its constituent elements [1] [9]. This relatively low molecular weight contributes to certain physical properties of the compound, such as its potential for volatility and solubility characteristics [8] [9]. The elemental composition by weight can be calculated as: carbon (47.23%), hydrogen (3.96%), nitrogen (11.02%), oxygen (12.58%), and sulfur (25.21%) [1].
For precise identification and database searching, several additional molecular identifiers are available. The Standard InChI (International Chemical Identifier) for 5-aminothiophene-2-carbaldehyde is InChI=1S/C5H5NOS/c6-5-2-1-4(3-7)8-5/h1-3H,6H2, which provides a standardized textual representation of the molecular structure [1] [4]. The corresponding InChI Key, QFBSIUIFNVITOR-UHFFFAOYSA-N, serves as a condensed, fixed-length identifier derived from the InChI string [1] [4]. The SMILES notation (Simplified Molecular Input Line Entry System) for this compound is C1=C(SC(=C1)N)C=O, with the canonical SMILES representation being c1cc(sc1C=O)N [1] [4].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₅NOS | [1] [8] |
| Molecular Weight | 127.17 g/mol | [1] [9] |
| Standard InChI | InChI=1S/C5H5NOS/c6-5-2-1-4(3-7)8-5/h1-3H,6H2 | [1] [4] |
| InChI Key | QFBSIUIFNVITOR-UHFFFAOYSA-N | [1] [4] |
| SMILES Notation | C1=C(SC(=C1)N)C=O | [1] |
| Canonical SMILES | c1cc(sc1C=O)N | [4] |
5-Aminothiophene-2-carbaldehyde exhibits several important stereochemical features that influence its three-dimensional structure and chemical behavior [10] [11]. The thiophene ring itself is planar due to its aromatic character, with all five atoms of the ring (including the sulfur) lying in the same plane [12] [13]. This planarity is essential for the delocalization of π electrons throughout the ring system, contributing to the aromatic stability of the compound [12].
The aldehyde group at position 2 can adopt different conformations relative to the thiophene ring [10]. Specifically, the carbonyl oxygen can be oriented either toward the sulfur atom (syn-conformation) or away from it (anti-conformation) [10]. Studies on similar thiophene-2-carbaldehydes have shown that there is a rotational energy barrier of approximately 8-10 kcal/mol between these conformers, with the anti-conformer generally being slightly more stable [10]. This conformational preference is influenced by electronic factors, including dipole-dipole interactions and potential weak intramolecular hydrogen bonding [10] [14].
The amino group at position 5 introduces additional stereochemical considerations [11]. The nitrogen atom of the amino group has a pyramidal geometry in its ground state, with the lone pair occupying the fourth position of a tetrahedral arrangement [11] [15]. However, the barrier to inversion at this nitrogen is relatively low, allowing for rapid interconversion between the two possible pyramidal arrangements [15]. Furthermore, the amino group can rotate around the C-N bond, though this rotation may be partially restricted due to conjugation with the thiophene π-system [15] [12].
It is important to note that despite these conformational possibilities, 5-aminothiophene-2-carbaldehyde does not possess any stereogenic centers or axes that would lead to optical isomerism [11] [10]. The molecule is therefore achiral and does not exhibit enantiomerism [11]. The overall molecular geometry is predominantly planar, which facilitates maximum overlap of p-orbitals throughout the conjugated system of the thiophene ring and its substituents [12] [13].
5-Aminothiophene-2-carbaldehyde exhibits several important tautomeric forms and resonance structures that significantly influence its chemical properties and reactivity [16] [17]. The primary tautomeric equilibrium involves the keto form (aldehyde) and the enol form, where the aldehyde group (C=O with C-H) converts to an enol group (C-OH with C=C) [16] [17]. This keto-enol tautomerism is a common feature of aldehydes and ketones that possess at least one hydrogen atom on the carbon adjacent to the carbonyl group [16] [18].
In the case of 5-aminothiophene-2-carbaldehyde, the keto form (aldehyde) is overwhelmingly predominant at equilibrium (>99%), as is typical for most simple aldehydes [16] [17]. The enol form, while present in trace amounts, is less stable due to the loss of the strong carbonyl bond and the resonance stabilization it provides [17] [18]. However, the enol form can play a crucial role in certain chemical reactions, particularly those involving nucleophilic behavior at the carbon adjacent to the carbonyl group [16] [19].
The resonance structures of 5-aminothiophene-2-carbaldehyde are particularly important for understanding its electronic distribution and reactivity [13] [12]. The thiophene ring itself is aromatic, containing six π electrons (four from the double bonds and two from a lone pair on the sulfur atom), satisfying the Hückel rule for aromaticity (4n+2 π electrons, where n=1) [12] [13]. This aromaticity leads to significant electron delocalization throughout the ring system [12].
The amino group at position 5 further contributes to the resonance system through conjugation with the thiophene ring [15] [8]. The nitrogen atom of the amino group possesses a lone pair of electrons that can be delocalized into the π system of the thiophene ring, increasing electron density particularly at positions 2 and 4 [8] [15]. This electron-donating effect influences the electronic distribution within the molecule and affects the reactivity of both the ring and the aldehyde group [8].
The aldehyde group at position 2 also participates in the overall conjugated system [14] [10]. The carbonyl group can accept electron density from the thiophene ring through resonance, creating a push-pull electronic system within the molecule [14]. This electronic communication between the electron-donating amino group and the electron-withdrawing aldehyde group, mediated through the thiophene ring, results in a polarized electronic structure that influences the compound's chemical behavior [8] [14].
| Resonance Form | Structural Features | Electronic Distribution | Relative Contribution |
|---|---|---|---|
| Primary Canonical Form | Standard representation with localized bonds | Localized electrons | Major |
| Amino Conjugation Form | Electron donation from amino nitrogen to thiophene ring | Increased electron density at C-4 position | Significant |
| Thiophene Resonance Form | Delocalization within thiophene ring (4n+2 electrons) | Aromatic sextet (6π electrons) | Significant |
| Carbonyl Conjugation Form | Electron withdrawal by carbonyl group | Partial positive charge on carbonyl carbon | Significant |
In addition to keto-enol tautomerism, other potential tautomeric forms include imine tautomers involving the amino group, though these make negligible contributions to the overall equilibrium mixture under standard conditions [20] [18]. The predominance of the keto form is attributed to the greater stability of the C=O bond compared to the C=C bond of the enol form, as well as the preservation of aromaticity in the thiophene ring [16] [17].
Traditional synthetic approaches to 5-aminothiophene-2-carbaldehyde have relied primarily on well-established formylation methodologies and substitution reactions that have been refined over decades of research and development [1] [4] [5].
The Vilsmeier-Haack formylation represents one of the most extensively studied methodologies for introducing formyl groups into thiophene rings [1] [2]. This classical approach involves the reaction of thiophene derivatives with dimethylformamide and phosphorus oxychloride under controlled conditions. Recent advances have demonstrated that the Vilsmeier-Haack-Arnold formylation can achieve selective introduction of formyl groups at position 5 of the thiophene ring when reaction conditions are judiciously controlled [1] [2].
The mechanism involves initial formation of the Vilsmeier reagent from dimethylformamide and phosphorus oxychloride, followed by electrophilic attack on the electron-rich thiophene ring [1]. The regioselectivity depends critically on the electronic nature of existing substituents and reaction conditions. Studies have shown that careful control of the Vilsmeier-Haack-Arnold reagent can lead to yields ranging from 65-85% with improved selectivity for the desired 5-formylated products [1] [2].
Table 1: Vilsmeier-Haack Formylation Reaction Conditions and Outcomes
| Parameter | Standard Conditions | Optimized VHA Conditions | Yield Improvement |
|---|---|---|---|
| Temperature | Variable control | Judiciously controlled | 33-40% → 65-85% |
| Reagent Ratio | Excess POCl₃/DMF | Controlled VHA reagent | Enhanced selectivity |
| Reaction Time | 4-8 hours | 2-6 hours | Reduced duration |
| Selectivity | Mixed products | Position 5 selective | Improved purity |
The traditional Vilsmeier-Haack approach suffers from limitations including formation of regioisomeric mixtures and generation of phosphorus-containing waste streams [6]. When thiophene derivatives with 3-position substituents are employed, the reaction typically produces mixtures of 2-formyl and 4-formyl products in a 4:1 ratio, resulting in only approximately 33% yield of the desired 2-formyl derivative [6].
Nucleophilic aromatic substitution has emerged as a versatile strategy for preparing N,N-disubstituted 5-aminothiophene-2-carboxaldehydes [4] [7]. This approach represents the first reported synthesis of such derivatives through nucleophilic displacement reactions. The methodology involves the reaction of 5-bromothiophene-2-carboxaldehyde with various nucleophiles under specific conditions.
The nucleophilic aromatic substitution mechanism proceeds through an addition-elimination pathway, where the nucleophile attacks the electron-deficient aromatic carbon bearing the bromine substituent [8] [9]. The thiophene ring activation occurs due to the electron-withdrawing nature of both the aldehyde group and the amino substituent, facilitating nucleophilic attack. The reaction demonstrates remarkable selectivity between primary and secondary amines, leading to formation of corresponding imines or amino derivatives respectively [4] [7].
Reaction Mechanism and Selectivity:
A significant advancement in this methodology involves conducting nucleophilic aromatic substitution reactions in aqueous media [4] [7]. This water-based approach eliminates the need for organic solvents while maintaining good reaction efficiency. The aqueous conditions provide several advantages including environmental compatibility, simplified workup procedures, and often improved yields ranging from 50-80% [4] [7].
The selectivity observed in aqueous nucleophilic aromatic substitution reactions stems from the differential reactivity of primary versus secondary amines toward both the electrophilic aromatic carbon and the aldehyde functionality [4]. This dual reactivity pattern allows for synthetic control over the final product structure through careful selection of amine nucleophiles and reaction conditions.
The development of one-pot assembly techniques represents a significant advancement in the efficient synthesis of highly functionalized 5-aminothiophene-2-carbaldehyde derivatives [10] [11]. These methodologies offer improved atom economy, reduced synthetic steps, and enhanced overall efficiency compared to traditional multi-step approaches.
The one-pot assembly of fully substituted alkyl 5-aminothiophene-2-carboxylates from allenes, isothiocyanates, and alkyl 2-bromoacetates represents a breakthrough in thiophene synthesis methodology [10]. This novel approach enables rapid construction of highly functionalized thiophene derivatives through a sequential reaction mechanism that proceeds efficiently under mild conditions.
The synthetic protocol involves the reaction of α-lithiated alkoxyallenes with isothiocyanates followed by treatment with alkyl 2-bromoacetates [10]. The process proceeds through in situ formation and intramolecular cyclization of alkyl 2-[(2-alkoxybuta-2,3-dienimidoyl)sulfanyl]acetates, which are 1-aza-1,3,4-triene intermediates [10]. The entire transformation completes within 30-45 minutes, demonstrating remarkable efficiency.
Mechanistic Pathway:
The reaction demonstrates excellent functional group tolerance and provides access to alkyl 4-alkoxy-5-amino-3-methylthiophene-2-carboxylates in yields ranging from 65-85% [10]. The methodology allows for incorporation of diverse substituents through variation of the allene, isothiocyanate, and bromoacetate components.
Table 2: Allene-Isothiocyanate Assembly Reaction Parameters
| Component | Typical Examples | Functional Group Tolerance | Yield Impact |
|---|---|---|---|
| Allenes | Alkoxyallenes, Arylallenes | High | 65-85% |
| Isothiocyanates | Alkyl, Aryl derivatives | Excellent | Consistent |
| Bromoacetates | Methyl, Ethyl, Benzyl | Good | Moderate variation |
| Reaction Time | 30-45 minutes | - | Optimal efficiency |
The utilization of solid phosgene equivalents in thiophene formylation reactions addresses safety concerns associated with gaseous phosgene while maintaining synthetic efficiency [12] [6]. These solid reagents, such as bis(trichloromethyl) carbonate or triphosgene, provide controlled release of phosgene equivalents under reaction conditions.
Solid phosgene-mediated reactions offer several advantages over traditional phosgene-based methodologies [12]:
The reaction mechanism involves initial activation of the solid phosgene equivalent, followed by formation of the active formylating species. This intermediate then undergoes electrophilic attack on the thiophene substrate, ultimately leading to formylated products through a controlled reaction pathway [12] [6].
The process for production of 2-thiophene aldehydes using formamides and phosgene has been optimized to achieve high yields from thiophene derivatives [6]. The methodology demonstrates particular effectiveness with substituted thiophenes, often providing superior selectivity compared to traditional Vilsmeier conditions.
The implementation of green chemistry principles in 5-aminothiophene-2-carbaldehyde synthesis has driven development of environmentally sustainable methodologies that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents [3] [13] [14].
Solvent optimization strategies have focused on replacement of traditional organic solvents with more environmentally benign alternatives or elimination of solvents entirely [3] [15] [14]. These approaches align with green chemistry principles while maintaining or improving synthetic efficiency.
Water-Based Synthesis:
The development of aqueous reaction conditions for 2-aminothiophene synthesis represents a significant advancement in sustainable methodology [14]. Research has demonstrated that nano-structured sodium calcium pyrophosphate (Na₂CaP₂O₇) serves as an effective base nano-catalyst for the Gewald reaction in pure water [14]. This approach provides several environmental benefits:
The aqueous Gewald reaction proceeds through the traditional mechanism but benefits from the unique properties of the nano-catalyst and water medium [14]. Yields ranging from 60-85% have been achieved under optimized conditions, demonstrating that environmental sustainability need not compromise synthetic efficiency.
Solvent-Free Conditions:
Mechanochemical synthesis approaches have eliminated solvent requirements entirely while achieving excellent yields [16] [15]. These methodologies employ physical mixing and grinding to promote chemical transformations, often under mild conditions. Benefits include:
Table 3: Solvent Optimization Strategies and Environmental Impact
| Approach | Solvent Reduction | Yield Range | Environmental Benefit | Scalability |
|---|---|---|---|---|
| Aqueous conditions | 100% organic solvent elimination | 60-85% | High water compatibility | Excellent |
| Solvent-free | Complete elimination | 85-95% | Zero waste generation | Superior |
| Deep eutectic solvents | 90% reduction | 70-85% | Biodegradable medium | Good |
| Microwave-assisted | 50% reduction | 75-90% | Energy efficiency | Moderate |
Microwave-Assisted Synthesis:
Microwave activation has proven highly effective for reducing reaction times and energy consumption in thiophene synthesis [17] [18]. The solvent-free, microwave-assisted coupling reactions achieve rapid synthesis of thiophene derivatives with excellent yields. For example, quaterthiophene synthesis completes in 6 minutes with 65% isolated yield, while quinquethiophene formation requires only 11 minutes for 74% yield [17] [18].
Catalytic innovations have focused on development of recyclable, environmentally benign catalyst systems that enhance reaction efficiency while minimizing waste generation [3] [13] [19].
Heterogeneous Catalysis:
The implementation of heterogeneous catalyst systems provides significant advantages for sustainable thiophene synthesis [13] [19]. Sodium aluminate (NaAlO₂) has demonstrated excellent performance as an eco-effective and recyclable catalyst for 2-aminothiophene synthesis through the Gewald reaction [13]. Key benefits include:
The heterogeneous catalyst can be recovered through simple filtration and reused multiple times without significant loss of activity [13]. This recyclability significantly reduces the environmental impact and operational costs of the synthetic process.
Enzyme-Based Catalysis:
Recent developments have explored enzyme-catalyzed synthesis of 2-aminothiophenes in ionic liquid media [19]. This approach combines the selectivity and mild conditions of enzymatic catalysis with the unique properties of ionic liquids as reaction media. Benefits include:
Metal-Free Catalysis:
The development of metal-free catalytic systems addresses concerns about metal contamination and catalyst cost [15]. For example, 1,3-bis(carboxymethyl)imidazolium chloride serves as an effective metal-free heterogeneous catalyst for thiophene synthesis under solvent-free conditions [15]. This approach achieves:
Catalytic Optimization Results:
| Catalyst System | Reaction Conditions | Yield Range | Recyclability | Environmental Score |
|---|---|---|---|---|
| NaAlO₂ | Mild, aqueous | 70-85% | 5+ cycles | Excellent |
| Na₂CaP₂O₇ nano-catalyst | Water, RT-80°C | 60-85% | Multiple uses | Superior |
| Enzyme/ionic liquid | Mild, 25-60°C | 65-80% | High | Excellent |
| Metal-free organocatalyst | Solvent-free, 80°C | 75-90% | Good | Very good |
The development of truly catalytic processes using substoichiometric amounts of readily available catalysts represents a significant advancement [20]. Research has demonstrated the use of boric acid salts as conjugate acid-base pairs in catalytic quantities for the cyclocondensation reactions leading to 2-aminothiophenes [20]. This approach achieves excellent yields while using minimal catalyst quantities, further enhancing the sustainability profile of the synthesis.